Sodium 2-[hydroxy(phenyl)methyl]benzoate
Overview
Description
Sodium 2-[hydroxy(phenyl)methyl]benzoate is an organic compound with the molecular formula C14H11NaO3 . It is a derivative of benzoic acid, specifically a type of ester. Ester compounds are known for their diverse applications, including their use in the production of polymers and as flavorings and fragrances due to their pleasant smells .
Molecular Structure Analysis
The molecular structure of Sodium 2-[hydroxy(phenyl)methyl]benzoate is characterized by the presence of a sodium atom, a benzoate group, and a phenylmethyl group . The exact 3D structure is not provided in the available resources.Scientific Research Applications
Coordination Compounds in Crystallography
Sodium 2-[hydroxy(phenyl)methyl]benzoate plays a role in the formation of polynuclear coordination compounds with alkali metal ions and organic chromophores. These compounds exhibit varied coordination geometry around metal cations, achieved through oxygen atoms of water molecules and hydroxy groups of the chromophore. The structural configuration significantly impacts the properties and potential applications of these coordination compounds in crystallography and materials science (Centore & Tuzi, 2001).
Hydrotropic Solubilization in Drug Analysis
The compound is utilized in the hydrotropic solubilization process to enhance the aqueous solubilities of poorly water-soluble drugs, demonstrating its significance in pharmaceutical analysis. The application of sodium benzoate in this context simplifies the quantitative analysis of certain drugs, providing a safer and more economical alternative to traditional methods that rely on organic solvents (Maheshwari, Chaturvedi, & Jain, 2007).
Spectrophotometric and Voltammetric Determination
Sodium 2-[hydroxy(phenyl)methyl]benzoate is also significant in spectrophotometric and voltammetric determination, where it aids in the content determination of specific reagents in aqueous mediums. Its stable characteristics in various pH environments and its influence on the electrochemical process underline its importance in analytical chemistry (Tymoshuk, Fedyshyn, Oleksiv, & Tupys, 2018).
properties
IUPAC Name |
sodium;2-[hydroxy(phenyl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3.Na/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17;/h1-9,13,15H,(H,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHOEESRYFQVOK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[hydroxy(phenyl)methyl]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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